5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-oxadiazole-2-carboxamide
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Overview
Description
5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-oxadiazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-oxadiazole-2-carboxamide typically involves multiple steps One common synthetic route starts with the reaction of 2-chloro-6-fluorobenzyl chloride with 3,4-dimethoxyphenethylamine to form an intermediate This intermediate is then reacted with a suitable carboxylic acid derivative to form the oxadiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in the treatment of various diseases due to its biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways or induce apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol
- 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-amine
- 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylic acid
Uniqueness
The uniqueness of 5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-oxadiazole-2-carboxamide lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which can enhance its biological activity and selectivity. Additionally, the presence of the dimethoxyphenyl group can contribute to its unique pharmacological properties.
Properties
Molecular Formula |
C20H19ClFN3O4 |
---|---|
Molecular Weight |
419.8 g/mol |
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-oxadiazole-2-carboxamide |
InChI |
InChI=1S/C20H19ClFN3O4/c1-27-16-7-6-12(10-17(16)28-2)8-9-23-19(26)20-25-24-18(29-20)11-13-14(21)4-3-5-15(13)22/h3-7,10H,8-9,11H2,1-2H3,(H,23,26) |
InChI Key |
RGUXHNJZDGMYSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NN=C(O2)CC3=C(C=CC=C3Cl)F)OC |
Origin of Product |
United States |
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